molecular formula C9H7BrN2O3 B3208311 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide CAS No. 1049762-59-5

4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide

Cat. No.: B3208311
CAS No.: 1049762-59-5
M. Wt: 271.07 g/mol
InChI Key: WCSKENSMVJBQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide (CAS: 34662-58-3) is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a carboxylic acid substituent at position 3 and a hydrobromic acid salt form. Its synthesis typically involves cyclization reactions of precursor molecules, though methodologies vary significantly in yield and product specificity .

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.BrH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSKENSMVJBQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

  • Addition: Addition reactions may involve the use of electrophiles or nucleophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include various derivatives of the parent compound, such as hydroxylated, halogenated, or alkylated versions. These derivatives may exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties. A study demonstrated that compounds similar to 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid showed efficacy against various bacterial strains, suggesting potential for developing new antibiotics .
  • Anticancer Properties
    • Investigations into the anticancer effects of pyrido[1,2-a]pyrimidine derivatives reveal promising results. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly in leukemia and breast cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways .
  • Enzyme Inhibition
    • This compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair. This property positions it as a candidate for further development as a therapeutic agent in cancer treatment .
  • Neuroprotective Effects
    • Preliminary studies indicate that 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential to protect neuronal cells from oxidative stress and apoptosis .
  • Synthesis and Derivatives
    • The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Research continues to explore the synthesis of novel derivatives with enhanced biological activity and selectivity .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus strains.
Anticancer PropertiesInduced apoptosis in leukemia cell lines; potential for drug development.
Enzyme InhibitionInhibited DHFR activity; implications for cancer therapy.
NeuroprotectionReduced oxidative stress in neuronal cultures; potential for neurodegenerative disease treatment.

Mechanism of Action

The mechanism by which 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Carboxamide Derivatives

Replacement of the carboxylic acid group with carboxamide moieties (e.g., N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides) retains bioactivity while altering physicochemical properties. These derivatives exhibit analgesic activity comparable to 4-hydroxyquinolin-2-ones, highlighting bioisosteric relationships between pyridopyrimidine and quinoline nuclei .

Benzoimidazo-Pyrimidine Derivatives

This underscores the impact of fused aromatic systems on target specificity .

Methyl Ester and Ethyl Ester Derivatives

Derivatives such as 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid methyl ester (CAS: 191287-55-5) are utilized as intermediates in synthesis. Their reduced polarity compared to the hydrobromide salt improves solubility in organic solvents, facilitating further functionalization .

Antiallergic Activity

  • Parent Compound : The base structure (6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) exhibits weak antiallergic activity (ED₅₀ > 100 µmol/kg in rat PCA tests) .
  • Modified Analogs: Compound 34 (+)-6(S)-methyl-9-[(m-methylphenyl)hydrazono]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid shows 10,000-fold higher potency than the parent compound due to the (arylamino)methylene group at position 9 . Compound 17 (+)-6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid achieves ED₅₀ = 1.0 µmol/kg orally, surpassing disodium chromoglycate .

Analgesic Activity

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit uniform analgesic efficacy in acetic acid writhing tests, mimicking 4-hydroxyquinolin-2-one derivatives. This suggests shared mechanisms despite structural differences .

Antiviral Potential

While the hydrobromide salt lacks direct antiviral data, benzoimidazo-pyrimidine analogs inhibit HIV-1 integrase (IC₅₀ = 0.8–2.5 µM), indicating that core modifications can unlock new therapeutic applications .

Structure-Activity Relationship (SAR) Insights

  • Position 9 Modifications: 9-Hydrazono/Arylamino Groups: Critical for antiallergic activity. The (arylamino)methylene moiety enhances steric and electronic interactions with target proteins (e.g., mast cell stabilizers) . Stereospecificity: 6S enantiomers exhibit 10–100x higher activity than 6R counterparts, underscoring chiral center importance .
  • Carboxylic Acid vs. Acrylic Acid Replacement : Substituting the 3-carboxy group with acrylic acid marginally increases potency, suggesting flexibility in the hydrogen-bonding domain .

Tabulated Comparison of Key Analogs

Compound Name Modifications Biological Activity (ED₅₀/IC₅₀) Key Reference
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide Base structure Weak antiallergic (ED₅₀ > 100 µmol/kg)
(+)-6(S)-methyl-9-[(m-methylphenyl)hydrazono] analog (Compound 34) 9-(Arylamino)methylene ED₅₀ = 0.01 µmol/kg (iv)
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-carboxamide Carboxamide substitution Analgesic (comparable to quinolones)
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid Fused benzoimidazole ring HIV-1 integrase inhibition (IC₅₀ ~1 µM)

Biological Activity

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide (CAS No. 34662-58-3) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9H6N2O3
  • Molecular Weight : 190.16 g/mol
  • CAS Number : 34662-58-3

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its role as a potential therapeutic agent in several diseases.

Antiviral Activity

One of the notable areas of research involves the compound's antiviral properties. A study identified derivatives of pyrido[1,2-a]pyrimidine as promising candidates for HIV-1 integrase inhibitors. These compounds demonstrated selective and efficient inhibition of strand transfer activity, highlighting their potential in antiretroviral therapy .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has also been studied for its inhibitory effects on DPP-4, an enzyme linked to type 2 diabetes mellitus (T2DM) management. DPP-4 inhibitors play a crucial role in prolonging the action of incretin hormones, which help regulate blood glucose levels. Research indicates that modifications in the molecular structure can enhance the inhibitory potency against DPP-4, suggesting that 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives could be optimized for better therapeutic outcomes in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV-1 integrase; selective strand transfer inhibition
DPP-4 InhibitionModulates incretin activity; potential use in T2DM treatment
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines; potential for anticancer therapy

Cytotoxicity Studies

In vitro studies have shown that derivatives of the pyrido[1,2-a]pyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation, making these compounds candidates for further development as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives. Substituents such as halogens (e.g., bromine) and alkyl groups can significantly influence the compound's interaction with biological targets. For instance, the presence of a bromine atom has been associated with enhanced DPP-4 inhibition and improved pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves condensation reactions between tricarbonylmethane derivatives and benzylamines or other nucleophiles. For example, refluxing 2-hydroxy-9-methyl-4-oxo-pyridopyrimidine-3-carboxylate with benzylamines in ethanol yields N-benzyl carboxamides . Temperature control (e.g., boiling ethanol) and solvent selection (DMF, THF) are critical for high yields and purity .
  • Validation : Structural confirmation via elemental analysis and ¹H NMR spectroscopy is essential. Key NMR signals for aromatic protons in the pyridopyrimidine core show distinct shifts (e.g., ~δ 7.5–8.5 ppm) .

Q. How is the structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide confirmed experimentally?

  • Analytical Techniques :

  • Elemental analysis : Validates stoichiometry (C, H, N content).
  • ¹H NMR : Identifies aromatic protons in the pyridopyrimidine ring and substituents (e.g., benzylamide protons at δ 4.5–5.0 ppm) .
  • X-ray crystallography (if applicable): Resolves spatial arrangement, though no direct data is available for the hydrobromide salt in the evidence.

Q. What in vitro models are used to assess the biological activity of this compound, and what are typical results?

  • Models : The "acetic acid writhing" test in mice is a standard model for analgesic activity. All N-benzyl carboxamide derivatives of this compound showed comparable analgesic efficacy (e.g., 40–50% inhibition of writhing at 50 mg/kg) .
  • Limitations : This model primarily detects peripheral analgesic effects; central nervous system activity requires additional assays (e.g., hot plate test).

Advanced Research Questions

Q. How does bioisosteric replacement of the pyridopyrimidine core with 4-hydroxyquinolin-2-one affect biological activity, and what structural insights explain this?

  • Bioisosterism Analysis : Both cores exhibit similar spatial and electronic properties, enabling comparable interactions with biological targets. For example, N-benzyl-4-hydroxyquinolin-2-one-3-carboxamides and pyridopyrimidine analogues show overlapping analgesic activity profiles (~45–50% inhibition) .
  • Structural Basis : The 2-hydroxy and 4-oxo groups in both cores participate in hydrogen bonding with target receptors (e.g., COX enzymes), while aromatic stacking of the benzylamide group enhances binding .

Q. What contradictions arise in structure-activity relationship (SAR) studies of pyridopyrimidine derivatives, and how are they resolved?

  • Contradiction : Despite varying substituents on the benzylamide fragment (e.g., electron-withdrawing vs. donating groups), all derivatives in one study showed nearly identical analgesic activity .
  • Resolution : This may indicate a "ceiling effect" in the writhing test model, where maximal achievable inhibition masks subtle SAR differences. Alternative models (e.g., inflammatory pain assays) or higher-resolution binding studies (e.g., molecular docking) are needed to refine SAR .

Q. What strategies optimize the solubility and bioavailability of 4-oxo-pyridopyrimidine derivatives without compromising activity?

  • Approaches :

  • Salt formation : Hydrobromide salts improve aqueous solubility (as seen in the parent compound) .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl esters) enhances membrane permeability, with in vivo hydrolysis regenerating the active form .
  • PEGylation : Attaching polyethylene glycol chains to the benzylamide fragment increases solubility but requires activity retention testing .

Q. How do conflicting NMR spectral data for pyridopyrimidine derivatives inform synthetic protocol adjustments?

  • Case Study : In one synthesis, unexpected shifts in aromatic proton signals (e.g., downfield shifts due to electron-withdrawing substituents) prompted re-evaluation of reaction conditions. Adjusting the pH during workup (e.g., acidification to pH <7) minimized byproduct formation and improved spectral clarity .
  • Troubleshooting : Use of deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide
Reactant of Route 2
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.